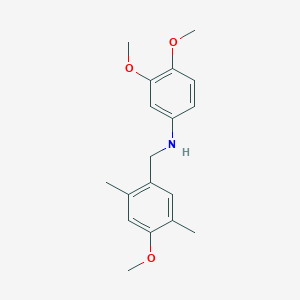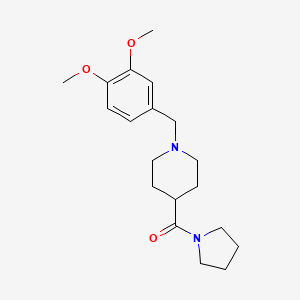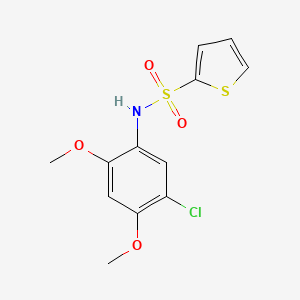
6-chloro-N,4-diphenyl-2-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives, including those similar to 6-chloro-N,4-diphenyl-2-quinazolinamine, involves several steps that can include cyclization, etheration, and reactions with nucleophilic and non-nucleophilic bases. For instance, compounds with similar structures have been synthesized from precursors through processes yielding various derivatives with high efficiency (Yan, Huang, & Zhang, 2013). Another synthesis method described involves cyclocondensation of certain triazine derivatives with chloral hydrate or chloroacetaldehyde, highlighting the reactivity of these compounds towards both nucleophilic and basic reagents (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been thoroughly analyzed using techniques like DFT and TD-DFT calculations. These studies provide insights into the optimized molecular structures, comparing them with available X-ray data and exploring their spectroscopic characteristics. Such analyses contribute to understanding the electronic transitions, NLO properties, and intermolecular electronic interactions of these molecules (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including those with nucleophilic and non-nucleophilic bases, showcasing their versatility in chemical synthesis. These reactions can lead to products of substitution, elimination, or a combination of both, depending on the conditions and reagents used. The physicochemical and spectral characteristics of these compounds are determined and discussed, providing valuable information on their reactivity and potential applications (Grytsak et al., 2021).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. For example, the crystal packing features of certain isomeric compounds reveal the interactions that govern their solid-state arrangements, such as hydrogen bonding and π-π stacking interactions. These insights are essential for understanding the material's properties and for designing compounds with desired physical characteristics (Low, Cobo, Quiroga, Portilla, & Glidewell, 2004).
未来方向
Quinazoline derivatives, such as 6-chloro-N,4-diphenyl-2-quinazolinamine, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their wide range of pharmacological activities . Future research may focus on the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
作用机制
Target of Action
It is known that quinazoline derivatives, which this compound is a part of, have diverse biological activities including anti-inflammatory and analgesic effects . These activities suggest that the compound may target enzymes or receptors involved in inflammation and pain signaling pathways.
Mode of Action
Quinazoline derivatives are known to interact with their targets, potentially inhibiting their function and leading to their therapeutic effects
Biochemical Pathways
For instance, they can affect the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively . These compounds play key roles in inflammation and pain signaling.
Result of Action
Given the known anti-inflammatory and analgesic activities of quinazoline derivatives , it can be inferred that this compound may reduce inflammation and alleviate pain at the molecular and cellular levels.
属性
IUPAC Name |
6-chloro-N,4-diphenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)24-20(23-18)22-16-9-5-2-6-10-16/h1-13H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBAMSRQRDFHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,4-diphenylquinazolin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime](/img/structure/B5854933.png)
![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)


![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)


![2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5854988.png)
![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B5855006.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)

![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)
